molecular formula C7H16N2O2 B1423529 N'-hydroxy-2-(2-methylpropoxy)propanimidamide CAS No. 1251506-04-3

N'-hydroxy-2-(2-methylpropoxy)propanimidamide

Cat. No. B1423529
M. Wt: 160.21 g/mol
InChI Key: LKXIORWBCSAMKS-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(2-methylpropoxy)propanimidamide” is a chemical compound with the CAS Number: 1251506-04-3 . It has a molecular weight of 160.22 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-isobutoxypropanimidamide .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-2-(2-methylpropoxy)propanimidamide” is 1S/C7H16N2O2/c1-5(2)4-11-6(3)7(8)9-10/h5-7H,4,8H2,1-3H3 . This code provides a specific representation of the molecular structure.

It is stored at room temperature .

Scientific Research Applications

Neuroprotective Strategies in Stroke

Research on neuroprotective strategies for cerebrovascular stroke has explored the role of compounds that might share structural or functional similarities with N'-hydroxy-2-(2-methylpropoxy)propanimidamide. These studies delve into the molecular biology underlying stroke and the complex signaling cascades involved. Neuroprotective agents, including receptor antagonists and various treatments like therapeutic hypothermia and magnesium, have been investigated for their potential to mitigate secondary cerebral injury and minimize disability in stroke patients (Karsy et al., 2017).

Role in Ionotropic Glutamate Receptors and Epilepsy

Ionotropic glutamate receptors, particularly NMDA and AMPA receptors, play significant roles in neuronal hyperexcitation and seizures. The exploration of these receptors in epilepsy research highlights the potential therapeutic applications of antagonists in anti-seizure drug development. This area of research provides insights into the complex interplay between different glutamate receptors and the ictogenic process, suggesting a possible area of application for compounds like N'-hydroxy-2-(2-methylpropoxy)propanimidamide in modulating these pathways (Hanada, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N'-hydroxy-2-(2-methylpropoxy)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-5(2)4-11-6(3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXIORWBCSAMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(2-methylpropoxy)propanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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